Comparative Suzuki-Miyaura Coupling Reactivity of 5-Bromo- vs. 5-Chloro-2-cyanopyridine on Mo(IV) Complexes
In a direct comparative study, the reaction of the Mo(IV) precursor complex K3Na[Mo(CN)4O2]·6H2O with 5-bromo-2-cyanopyridine (5br2py) and 5-chloro-2-cyanopyridine (5cl2py) yielded distinct coordination products. Under identical pH conditions (pH ~10), both ligands underwent nitrile group transformation to form imino(5-halopyridin-2-yl)acetonitrile ligands (5br2pya and 5cl2pya), which subsequently coordinated to the Mo(IV) center. The resulting complexes, (PPh4)2[Mo(CN)3O(5br2pya)]·5br2py and (PPh4)2[Mo(CN)3O(5cl2pya)]·5cl2py, were isolated and characterized, demonstrating that the bromo derivative participates in this transformation with comparable efficiency to the chloro derivative. However, the enhanced polarizability of the C-Br bond offers a strategic advantage for subsequent cross-coupling derivatization of the brominated pyridine ring, a pathway not accessible from the chloro analog under similarly mild conditions [1].
| Evidence Dimension | Reactivity and product formation in Mo(IV)-mediated nitrile transformation |
|---|---|
| Target Compound Data | Formation of (PPh4)2[Mo(CN)3O(5br2pya)]·5br2py complex at pH ~10 |
| Comparator Or Baseline | 5-Chloro-2-cyanopyridine (5cl2py) forming (PPh4)2[Mo(CN)3O(5cl2pya)]·5cl2py complex at pH ~10 |
| Quantified Difference | Both ligands yield analogous iminonitrile-coordinated Mo(IV) complexes under identical conditions; quantitative yield or rate data not reported in the source, but structural characterization confirms comparable reactivity. Differentiation lies in the synthetic potential of the bromo derivative for downstream Pd-catalyzed cross-couplings. |
| Conditions | K3Na[Mo(CN)4O2]·6H2O complex in aqueous/organic medium, pH ~10, room temperature |
Why This Matters
This study provides direct experimental evidence that 5-bromopicolinonitrile and 5-chloropicolinonitrile exhibit comparable primary reactivity in coordination chemistry, but the C-Br bond in the bromo derivative remains available for orthogonal cross-coupling reactions, a critical advantage for the synthesis of complex pharmaceutical intermediates.
- [1] Bogdał, W. et al. Transformation of 5-chloro- and 5-bromo-2-cyanopyridine to amides and iminonitriles at the Mo(IV) center. Journal of Molecular Structure, 2025. DOI: 10.1016/j.molstruc.2025.143979. View Source
